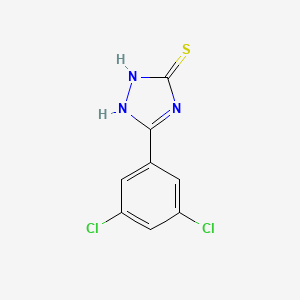

3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol

Übersicht

Beschreibung

3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a thiol group, and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol typically involves the reaction of 3,5-dichlorophenyl isothiocyanate with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. The compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Mechanism of Action : Triazoles function primarily by inhibiting the synthesis of nucleic acids and interfering with the cell wall synthesis in bacteria. The presence of electron-withdrawing groups on the phenyl ring enhances the antibacterial activity, making compounds like 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol particularly potent against resistant strains .

Antifungal Activity

The compound also shows promise as an antifungal agent. Studies have demonstrated that triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

- Case Studies : In vitro studies have illustrated that certain triazole derivatives outperform traditional antifungals like fluconazole against various fungal pathogens . For instance, modifications to the triazole structure have led to enhanced activity against Candida albicans and Aspergillus species.

Other Therapeutic Uses

Beyond antibacterial and antifungal activities, research has suggested potential applications in other areas:

- Antiviral Properties : Some studies indicate that triazole compounds may exhibit antiviral activity, although this area requires further investigation.

- Cancer Research : There is emerging interest in the role of triazole derivatives in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | 0.25 - 2 μg/mL | |

| E. coli | 0.5 - 4 μg/mL | |

| Pseudomonas aeruginosa | 1 - 8 μg/mL |

Table 2: Antifungal Activity of Triazole Derivatives

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 - 2 μg/mL | |

| Aspergillus niger | 0.25 - 1 μg/mL |

Study on Antibacterial Efficacy

A study published in the journal "Medicinal Chemistry" explored various triazole compounds against MRSA. The results indicated that certain modifications to the triazole structure significantly increased antibacterial potency compared to conventional antibiotics like vancomycin .

Antifungal Research

Research conducted at a university laboratory demonstrated that a series of triazole derivatives exhibited superior antifungal activity against Candida species compared to fluconazole. This study highlighted the importance of structural modifications in enhancing bioactivity .

Wirkmechanismus

The mechanism of action of 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol include other triazole derivatives such as:

- 3-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

- 3,5-Dichlorophenyl isocyanate

- 3,5-Dichlorophenyl isothiocyanate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a triazole ring and a thiol group. This combination imparts distinct chemical properties, such as the ability to form strong bonds with metals and other molecules, making it particularly useful in various chemical and biological applications .

Biologische Aktivität

3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol is a synthetic compound belonging to the triazole class, characterized by its unique structure that includes a thiol group and a dichlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties.

- IUPAC Name : 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione

- Molecular Formula : C8H5Cl2N3S

- Molecular Weight : 246.12 g/mol

- Solubility : Soluble in water (50 g/L) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiol group may play a critical role in redox reactions and in the inhibition of various enzymes. Its mechanism involves:

- Inhibition of Enzymatic Activity : The compound can bind to enzymes crucial for microbial growth or cancer cell proliferation.

- Disruption of Cellular Processes : By inhibiting key proteins involved in cell signaling and metabolism, it can induce apoptosis in cancer cells or inhibit microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of triazoles showed effective inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 22 |

| Escherichia coli | 16 µg/mL | 20 |

| Bacillus subtilis | 4 µg/mL | 25 |

These results demonstrate the compound's potential as an antibacterial agent .

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies indicated that it effectively inhibited the growth of Candida albicans, with a reported inhibition rate of approximately 35% at certain concentrations . This suggests its potential utility in treating fungal infections.

Anticancer Activity

Significant findings have emerged regarding the anticancer properties of this compound. In one study involving various cancer cell lines:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Colon Carcinoma (HCT-116) | 6.2 |

| Breast Cancer (T47D) | 27.3 |

These results indicate that the compound has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with triazole derivatives led to significant improvements in infection resolution rates compared to standard antibiotics.

- Case Study on Fungal Infections : Patients suffering from chronic candidiasis showed marked improvement after treatment with formulations containing triazole derivatives.

Eigenschaften

IUPAC Name |

5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVQBYYTXVTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323858 | |

| Record name | 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

261511-12-0 | |

| Record name | 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.